molecular formula C6H12ClNO2 B6609978 rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride CAS No. 2866306-10-5

rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride

Cat. No.: B6609978
CAS No.: 2866306-10-5
M. Wt: 165.62 g/mol
InChI Key: ISVAETHMVIGXNC-BXMBXJQJSA-N
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Description

rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxabicycloheptane ring system and an amino group, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydrogenation.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure may allow the compound to fit into enzyme active sites, acting as an inhibitor or modulator of enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5S,6S,7R)-7-aminobicyclo[3.2.0]heptan-6-ol hydrochloride
  • rac-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
  • rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride

Uniqueness

rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and an oxabicycloheptane ring system. This combination of features makes it particularly interesting for studying stereochemical effects in chemical reactions and biological interactions.

Properties

IUPAC Name

(1S,5S)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-4-5(8)3-1-2-9-6(3)4;/h3-6,8H,1-2,7H2;1H/t3-,4?,5?,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVAETHMVIGXNC-BXMBXJQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(C2N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1C(C2N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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